N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide
CAS No.: 500892-98-8
Cat. No.: VC4952353
Molecular Formula: C13H18N2O4
Molecular Weight: 266.297
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500892-98-8 |
|---|---|
| Molecular Formula | C13H18N2O4 |
| Molecular Weight | 266.297 |
| IUPAC Name | N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide |
| Standard InChI | InChI=1S/C13H18N2O4/c1-17-11-4-3-10(9-12(11)18-2)14-13(16)15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
| Standard InChI Key | HROOPCUVLMSUEF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)N2CCOCC2)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
N-(3,4-Dimethoxyphenyl)morpholine-4-carboxamide belongs to the class of aryl morpholine carboxamides. Its IUPAC name, N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide, reflects the substitution pattern on the phenyl ring and the carboxamide linkage to the morpholine heterocycle. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 500892-98-8 |
| Molecular Formula | |
| Molecular Weight | 266.297 g/mol |
| SMILES | COC1=C(C=C(C=C1)NC(=O)N2CCOCC2)OC |
| InChIKey | HROOPCUVLMSUEF-UHFFFAOYSA-N |
The compound’s structure combines a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) and a 3,4-dimethoxyphenyl group, which introduces steric and electronic effects that may influence binding to biological targets.
Synthesis and Preparation
Challenges in Optimization
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Steric Hindrance: The ortho-methoxy group on the phenyl ring may slow nucleophilic attack by the aniline.
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Purification: Polar byproducts (e.g., urea derivatives from carbodiimide reagents) require chromatographic separation.
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Yield: Unreported for this specific compound, but analogous reactions typically achieve 50–70% yields.
Physicochemical Properties
Solubility and Stability
| Property | Value/Description |
|---|---|
| Aqueous Solubility | Not experimentally determined |
| Thermal Stability | Likely stable below 200°C (decomposition of morpholine rings occurs at higher temperatures). |
| Photostability | Methoxy groups may confer resistance to UV-induced degradation. |
Crystallography and Solid-State Behavior
No single-crystal X-ray data are available. Powder diffraction patterns would aid in polymorph identification, critical for pharmaceutical formulation.
Future Research Directions
Priority Investigations
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Synthetic Route Optimization: Screen coupling reagents (e.g., HATU vs. EDC) to improve yield.
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In Vitro Screening: Prioritize kinase panels and GPCR binding assays.
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ADMET Profiling: Assess metabolic stability in liver microsomes and plasma protein binding.
Structural Modifications
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Methoxy Replacement: Substitute with halogens or methyl groups to modulate electronic effects.
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Morpholine Isosteres: Replace morpholine with piperazine or thiomorpholine to alter solubility and target engagement.
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